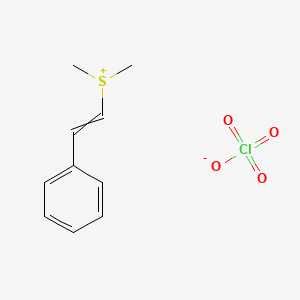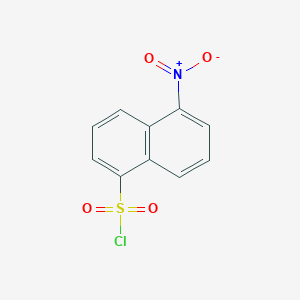
5-Nitro-naphthalene-1-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Nitro-naphthalene-1-sulfonyl chloride is an organic compound with the molecular formula C10H6ClNO4S. It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains both nitro and sulfonyl chloride functional groups. This compound is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
5-Nitro-naphthalene-1-sulfonyl chloride can be synthesized through the nitration of naphthalene followed by sulfonation and chlorination. The process involves the following steps:
Nitration: Naphthalene is treated with a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group, forming 5-nitronaphthalene.
Sulfonation: The nitronaphthalene is then reacted with sulfur trioxide or chlorosulfonic acid to introduce the sulfonyl group, forming 5-nitro-naphthalene-1-sulfonic acid.
Chlorination: Finally, the sulfonic acid is treated with phosphorus oxychloride (POCl3) to convert the sulfonic acid group to a sulfonyl chloride group, yielding this compound
Industrial Production Methods
In industrial settings, the production of this compound follows similar steps but is optimized for large-scale synthesis. The use of continuous flow reactors and automated systems ensures efficient and safe production.
Análisis De Reacciones Químicas
Types of Reactions
5-Nitro-naphthalene-1-sulfonyl chloride undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The nitro group on the naphthalene ring makes it susceptible to electrophilic aromatic substitution reactions.
Nucleophilic Substitution: The sulfonyl chloride group can undergo nucleophilic substitution reactions with amines, alcohols, and thiols to form sulfonamide, sulfonate, and sulfonothioate derivatives
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as nitric acid and sulfuric acid are used for nitration, while sulfur trioxide or chlorosulfonic acid is used for sulfonation.
Nucleophilic Substitution: Reagents include primary and secondary amines, alcohols, and thiols. .
Major Products Formed
Sulfonamides: Formed by reaction with amines.
Sulfonates: Formed by reaction with alcohols.
Sulfonothioates: Formed by reaction with thiols
Aplicaciones Científicas De Investigación
5-Nitro-naphthalene-1-sulfonyl chloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various sulfonyl derivatives.
Biology: Employed in the labeling of biomolecules, such as proteins and peptides, for fluorescence studies.
Medicine: Investigated for its potential use in drug development and as a precursor for biologically active compounds.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals
Mecanismo De Acción
The mechanism of action of 5-nitro-naphthalene-1-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines, alcohols, and thiols. This results in the formation of sulfonamide, sulfonate, and sulfonothioate derivatives. The nitro group on the naphthalene ring can also participate in electrophilic aromatic substitution reactions .
Comparación Con Compuestos Similares
Similar Compounds
Dansyl Chloride (5-Dimethylamino-naphthalene-1-sulfonyl chloride): Used for fluorescent labeling of proteins and peptides.
Naphthalene-1-sulfonyl chloride: Used in organic synthesis and as a reagent for the preparation of sulfonyl derivatives.
Uniqueness
5-Nitro-naphthalene-1-sulfonyl chloride is unique due to the presence of both nitro and sulfonyl chloride functional groups, which confer distinct reactivity and versatility in chemical synthesis. Its ability to undergo both electrophilic and nucleophilic substitution reactions makes it a valuable reagent in various scientific and industrial applications .
Propiedades
Número CAS |
64451-90-7 |
|---|---|
Fórmula molecular |
C10H6ClNO4S |
Peso molecular |
271.68 g/mol |
Nombre IUPAC |
5-nitronaphthalene-1-sulfonyl chloride |
InChI |
InChI=1S/C10H6ClNO4S/c11-17(15,16)10-6-2-3-7-8(10)4-1-5-9(7)12(13)14/h1-6H |
Clave InChI |
IAWRQTFJGYLKCA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=CC=C2S(=O)(=O)Cl)C(=C1)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


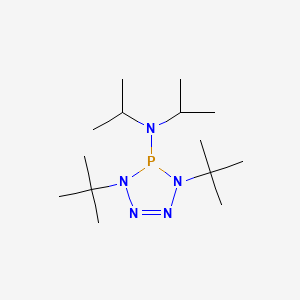
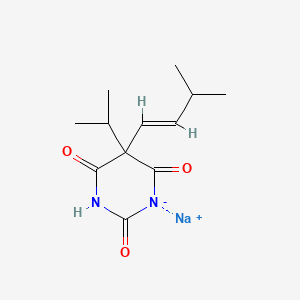
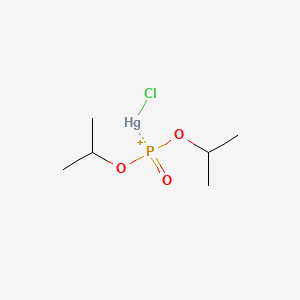
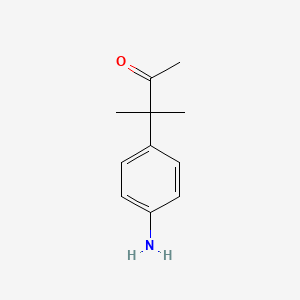
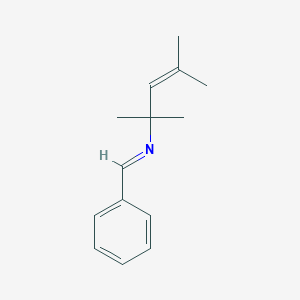
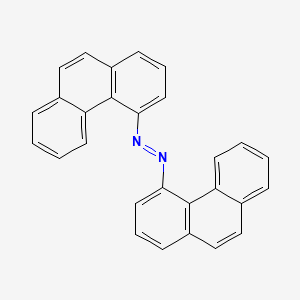
![N-[3-Hydroxy-3-(2-methoxyphenyl)-3-phenylpropyl]benzamide](/img/structure/B14489947.png)
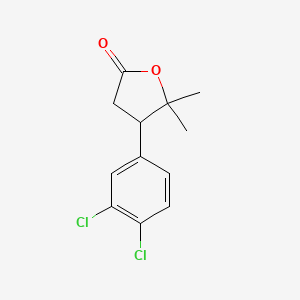
![3,7-Diphenyl-3,4-dihydropyridazino[6,1-c][1,2,4]oxadiazin-3-ol](/img/structure/B14489957.png)
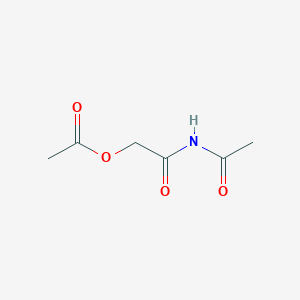
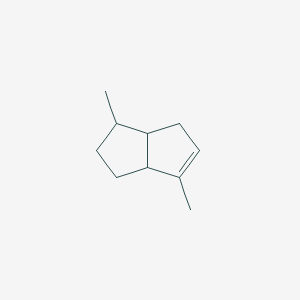
![6-{2-[2,4-Bis(sulfanylidene)-1,3-thiazinan-5-yl]hydrazinylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14489970.png)
![2-[2-(2-Nitroanilino)ethyl]benzaldehyde](/img/structure/B14489974.png)
